molecular formula C8H12O5 B14584619 Acetic acid;2,7-dioxabicyclo[3.2.0]hept-3-en-6-ylmethanol CAS No. 61063-40-9

Acetic acid;2,7-dioxabicyclo[3.2.0]hept-3-en-6-ylmethanol

Katalognummer: B14584619
CAS-Nummer: 61063-40-9
Molekulargewicht: 188.18 g/mol
InChI-Schlüssel: FJAJKWUYROQSSP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetic acid;2,7-dioxabicyclo[3.2.0]hept-3-en-6-ylmethanol is a chemical compound with a unique bicyclic structure. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. Its structure consists of a bicyclic ring system with an acetic acid moiety and a methanol group, making it an interesting subject for scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;2,7-dioxabicyclo[3.2.0]hept-3-en-6-ylmethanol typically involves the reaction of specific bicyclic compounds with acetic acid under controlled conditions. One common method includes the reaction of 2,7-dioxabicyclo[3.2.0]hept-3-en-6-one with methanol in the presence of a catalyst to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

Acetic acid;2,7-dioxabicyclo[3.2.0]hept-3-en-6-ylmethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Wissenschaftliche Forschungsanwendungen

Acetic acid;2,7-dioxabicyclo[3.2.0]hept-3-en-6-ylmethanol has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of acetic acid;2,7-dioxabicyclo[3.2.0]hept-3-en-6-ylmethanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Acetic acid;2,7-dioxabicyclo[3.2.0]hept-3-en-6-ylmethanol is unique due to its specific combination of functional groups and bicyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various scientific and industrial applications .

Eigenschaften

CAS-Nummer

61063-40-9

Molekularformel

C8H12O5

Molekulargewicht

188.18 g/mol

IUPAC-Name

acetic acid;2,7-dioxabicyclo[3.2.0]hept-3-en-6-ylmethanol

InChI

InChI=1S/C6H8O3.C2H4O2/c7-3-5-4-1-2-8-6(4)9-5;1-2(3)4/h1-2,4-7H,3H2;1H3,(H,3,4)

InChI-Schlüssel

FJAJKWUYROQSSP-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)O.C1=COC2C1C(O2)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.